2-(4-Bromophenyl)-2-oxoethyl 1-benzofuran-2-carboxylate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 1-benzofuran-2-carboxylate is a chemical compound with the molecular formula C15H9BrO3 It is known for its unique structure, which combines a bromophenyl group with a benzofuran carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 1-benzofuran-2-carboxylate typically involves the esterification of 1-benzofuran-2-carboxylic acid with 2-(4-bromophenyl)-2-oxoethyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group in the oxoethyl moiety can be reduced to an alcohol.
Oxidation Reactions: The benzofuran ring can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Quinone derivatives of the benzofuran ring.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl 1-benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 1-benzofuran-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromophenyl group can enhance the compound’s ability to bind to specific sites, while the benzofuran moiety can participate in electron transfer reactions, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenyl 5-bromo-1-benzofuran-2-carboxylate
- 4-Bromophenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl 1-benzofuran-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a bromophenyl group and a benzofuran carboxylate moiety allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO4/c18-13-7-5-11(6-8-13)14(19)10-21-17(20)16-9-12-3-1-2-4-15(12)22-16/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLDLSCWCLVKPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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